molecular formula C11H12Cl3NO2 B14327204 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one CAS No. 111468-92-9

1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one

Cat. No.: B14327204
CAS No.: 111468-92-9
M. Wt: 296.6 g/mol
InChI Key: ZXYJTKZLPVSBPN-UHFFFAOYSA-N
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Description

1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroacetyl group attached to a pyrrole ring, which is further connected to a pentanone chain

Preparation Methods

The synthesis of 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one typically involves the reaction of trichloroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one involves its interaction with specific molecular targets. The trichloroacetyl group is known to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

111468-92-9

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

IUPAC Name

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one

InChI

InChI=1S/C11H12Cl3NO2/c1-2-3-4-9(16)7-5-8(15-6-7)10(17)11(12,13)14/h5-6,15H,2-4H2,1H3

InChI Key

ZXYJTKZLPVSBPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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